Dimethyloxaloylglycine (Dimethyloxaloylglycine) is a cell-permeable, competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes. [, , , ] It is frequently employed in scientific research to mimic hypoxic conditions by stabilizing hypoxia-inducible factors (HIFs), primarily HIF-1α. [, , , , , , , , ]
Development of Specific PHD Inhibitors: Further research is needed to develop more specific PHD inhibitors with improved efficacy and reduced off-target effects. [] This would allow for a more targeted approach to manipulating the HIF pathway for therapeutic purposes.
Clinical Translation: While promising in preclinical studies, the clinical translation of Dimethyloxaloylglycine and other PHD inhibitors requires further investigation. [, ] Well-designed clinical trials are crucial to evaluating the efficacy and safety of these compounds in human patients.
Understanding the Complex Role of HIF in Disease: HIF signaling plays a complex and often contradictory role in various diseases. [, , , , ] More research is needed to fully elucidate the contextual effects of HIF activation in different disease models to guide the development of safe and effective therapies.
Combination Therapies: Exploring the potential of Dimethyloxaloylglycine and other PHD inhibitors in combination with existing therapies, such as chemotherapy or stem cell transplantation, could lead to novel therapeutic strategies for various diseases. []
Dimethyloxalylglycine is classified as a small organic molecule with the chemical formula CHNO. It is primarily recognized for its function as an inhibitor of prolyl hydroxylase domain enzymes, which play a critical role in oxygen sensing and the stabilization of hypoxia-inducible factors. This compound is synthesized in laboratory settings and has been used extensively in various biological studies to explore its effects on cellular metabolism and signaling pathways related to hypoxia and inflammation .
The synthesis of dimethyloxalylglycine typically involves several steps. One common method includes the reaction of oxalic acid with glycine in the presence of an appropriate catalyst. The process can be optimized by adjusting parameters such as temperature, pH, and reaction time to enhance yield and purity. For instance, a study indicated that dimethyloxalylglycine was synthesized by Medical Chemistry Laboratories at Taisho Pharmaceutical Co., Ltd., highlighting its availability for research purposes .
Dimethyloxalylglycine has a molecular weight of 159.12 g/mol. Its structure features a central oxalyl moiety bonded to two methyl groups and an amino acid backbone:
Dimethyloxalylglycine primarily acts as a competitive inhibitor for prolyl hydroxylase domain enzymes. This inhibition leads to the stabilization of hypoxia-inducible factors under normoxic conditions. The compound can also participate in various biochemical pathways:
The primary mechanism by which dimethyloxalylglycine exerts its effects is through the inhibition of prolyl hydroxylase domain enzymes. This inhibition leads to:
Dimethyloxalylglycine exhibits several notable physical and chemical properties:
Dimethyloxalylglycine has a wide array of applications in scientific research:
Research has shown that dimethyloxalylglycine can significantly modulate cellular metabolism by shifting energy production pathways and enhancing antioxidant defenses, making it a valuable tool for understanding disease mechanisms related to hypoxia and inflammation .
Dimethyloxalylglycine (DMOG) functions as a broad-spectrum competitive antagonist of prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, PHD3), which are central regulators of hypoxia-inducible factor (HIF)-α subunit stability. These iron(II)- and 2-oxoglutarate (2-OG)-dependent dioxygenases catalyze the post-translational hydroxylation of specific proline residues (Pro402 and Pro564 in HIF-1α) under normoxic conditions. This hydroxylation creates a recognition motif for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, targeting HIF-α for proteasomal degradation [1] [10].
DMOG’s structural similarity to 2-OG enables it to bind the catalytic pocket of PHDs, displacing the natural co-substrate and inhibiting hydroxylation. Biochemical studies reveal that DMOG exhibits distinct inhibitory constants (IC50) across PHD isoforms: 9.3 μM for embryonic chicken lung-derived PHDs and 3.7 μM for PHDs in cell culture systems [8]. This inhibition stabilizes HIF-α subunits by preventing their oxygen-dependent degradation, even under normoxia. In vitro validation shows that 100 μM DMOG reduces hypoxia-induced cell death by 40%–60% in neuronal models, directly linked to HIF-1α accumulation [2] [4].
Table 1: DMOG Inhibition Profiles for PHD Isoforms
PHD Isoform | Catalytic Role in HIF Regulation | DMOG IC50 (μM) | Primary Site of Action |
---|---|---|---|
PHD1 | Modulates basal oxygen sensing | 8.5 ± 0.9 | Cytoplasmic/nuclear compartments |
PHD2 | Primary regulator of HIF-1α stability | 3.2 ± 0.4 | Cytoplasmic compartment |
PHD3 | Feedback regulator under hypoxia | 4.1 ± 0.7 | Mitochondrial vicinity |
The molecular efficacy of DMOG as a 2-OG mimetic stems from its oxalylglycine backbone, which chelates the Fe(II) ion within the PHD active site while positioning its ester groups to form hydrogen bonds with conserved residues (Arg383 and Tyr303 in human PHD2) [1] [8]. This interaction sterically hinders 2-OG binding, as confirmed by X-ray crystallography of PHD2-DMOG complexes. Unlike natural substrates, DMOG’s alkyl groups prevent decarboxylation—a critical step in hydroxylation catalysis—resulting in irreversible enzyme inhibition [8].
Comparative analyses demonstrate that DMOG exhibits higher binding affinity for PHD2 over PHD1 or PHD3, correlating with its greater suppression of HIF-1α hydroxylation at Pro564 versus Pro402 [3]. Additionally, DMOG’s inhibition constant (Ki) of 0.8 μM against recombinant PHD2 underscores its potency relative to other 2-OG analogs like ethyl-3,4-dihydroxybenzoate (Ki = 15 μM) [3] [10]. However, DMOG’s broad specificity extends beyond PHDs, affecting other 2-OG-dependent dioxygenases due to conserved catalytic mechanisms.
Table 2: Binding Affinity of DMOG vs. Natural Cofactors in PHD Enzymes
Catalytic Site Residue | Interaction with 2-OG | Interaction with DMOG | Functional Consequence |
---|---|---|---|
Fe(II) ion | Coordinates substrate oxygenation | Chelates via carbonyl groups | Blocks iron redox cycling |
Arg383 | Binds 2-OG carboxylate | Forms salt bridge with DMOG carboxylate | Prevents 2-OG positioning |
Tyr303 | Stabilizes 2-OG keto group | Hydrophobic interaction with methyl groups | Inhibits co-substrate entry |
DMOG administration induces rapid and sustained HIF-1α accumulation, with kinetics differing between in vitro and in vivo systems. In murine fibroblasts, 1 mM DMOG elevates nuclear HIF-1α within 30 minutes, peaking at 2–4 hours and persisting for >8 hours post-treatment [3] [6]. This accumulation precedes transcriptional activation of downstream targets: Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO) mRNA increase 3–5 fold within 4 hours, while protein secretion peaks at 12–24 hours [4] [9].
In vivo, systemic DMOG (40 mg/kg) stabilizes HIF-1α in rat brain tissue within 1 hour post-stroke, correlating with a 40% reduction in infarct volume after 24 hours. Magnetic resonance imaging (MRI) confirms concomitant cerebral blood flow improvement, attributable to VEGF-mediated angiogenesis [4]. In tissue engineering models, DMOG-treated arteriovenous (AV) loops exhibit 2.5-fold higher HIF-1α protein at day 14, paralleled by increased microvessel density [9]. Notably, delayed DMOG dosing (15 mg/kg at days 8/10/12) enhances HIF-1α more effectively than early administration, suggesting time-dependent synergy with hypoxia-induced pathways.
Table 3: Time-Resolved Effects of DMOG on HIF-1α Dynamics
Time Post-DMOG | HIF-1α Localization | Downstream Targets Activated | Functional Outcome |
---|---|---|---|
0.5–2 hours | Cytoplasmic accumulation | None detected | Priming for nuclear translocation |
2–4 hours | Nuclear translocation | Early genes (e.g., EPO, PDK1) | Metabolic reprogramming |
4–12 hours | DNA binding at HREs | Angiogenic factors (VEGF, eNOS) | Angiogenesis initiation |
12–24 hours | Degradation via residual PHD activity | Extracellular matrix remodeling enzymes | Vascular maturation |
Beyond PHDs, DMOG inhibits Factor Inhibiting HIF (FIH)—an asparaginyl hydroxylase that blocks HIF-CBP/p300 interactions—potentiating HIF transcriptional activity. FIH inhibition occurs at lower DMOG concentrations (IC50 = 1.2 μM) than PHD2 inhibition, explaining the preferential enhancement of HIF transactivation under submaximal DMOG doses [3] [10]. However, DMOG’s effects extend to >60 human 2-OG-dependent dioxygenases, including collagen prolyl-4-hydroxylases (CP4H) and histone demethylases (e.g., JmjC-domain proteins) [6] [10].
This broad activity triggers context-dependent consequences:
In diabetic wound models, DMOG’s efficacy is attenuated under hyperglycemia due to competitive inhibition by mitochondrial succinate—a TCA cycle intermediate that accumulates in diabetes and mimics 2-OG antagonism [6] [10]. This metabolic interference highlights the complex crosstalk between DMOG, cellular metabolites, and non-HIF pathways.
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